molecular formula C9H12N2O2 B2660791 1-cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1006334-24-2

1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2660791
CAS RN: 1006334-24-2
M. Wt: 180.207
InChI Key: RCESRIZDABALBM-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid is characterized by a pyrazole ring attached to a cyclopentyl group and a carboxylic acid group . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . This suggests that these compounds can undergo chemical reactions with these organisms, leading to their death.

Scientific Research Applications

Aryl Hydrocarbon Receptor (AhR) Modulation

AhR is a transcription factor involved in various cellular processes, including immune responses and xenobiotic metabolism. Recent studies suggest that CPPCA can modulate AhR activity. Understanding this interaction could lead to therapeutic strategies for immune-related diseases or environmental toxin exposure.

Insecticidal Activity

In the realm of pest control, CPPCA derivatives have shown promise as insecticides. Researchers have synthesized compounds based on this core structure and evaluated their efficacy against pests. These derivatives may target specific insect pathways, disrupting their nervous system or metabolic processes .

Synthetic Methodology and One-Pot Reactions

CPPCA has been employed in synthetic chemistry. Notably, Kim et al. developed a one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids, where CPPCA played a crucial role . Such efficient synthetic routes are valuable for drug discovery and chemical synthesis.

Mechanism of Action

While the specific mechanism of action for 1-cyclopentyl-1H-pyrazole-5-carboxylic acid is not explicitly mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

2-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESRIZDABALBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006334-24-2
Record name 1-cyclopentyl-1H-pyrazole-5-carboxylic acid
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